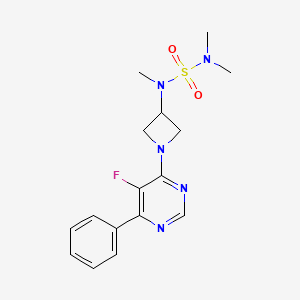
N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrimidine ring, a fluorine atom, and an azetidine moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate reagents like guanidine or amidines under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable intermediates, such as β-amino alcohols or β-haloamines, under conditions that promote ring closure.
Sulfamoylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine-substituted pyrimidine ring, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LAH, NaBH4
Substitution: Sodium methoxide, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the azetidine ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(Dimethylsulfamoyl)-1-(6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
N-(Dimethylsulfamoyl)-1-(5-fluoro-6-methylpyrimidin-4-yl)-N-methylazetidin-3-amine: Contains a methyl group instead of a phenyl group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom and the phenyl group in N-(Dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine distinguishes it from similar compounds, potentially enhancing its binding interactions and stability. These structural features may contribute to its unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)21(3)13-9-22(10-13)16-14(17)15(18-11-19-16)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIYTMFOVCZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B2926469.png)
![N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2926471.png)
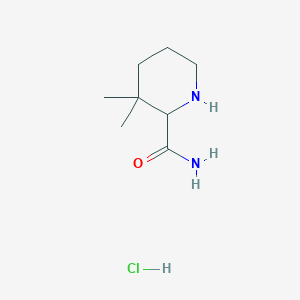
![N-(2,5-dimethylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2926475.png)
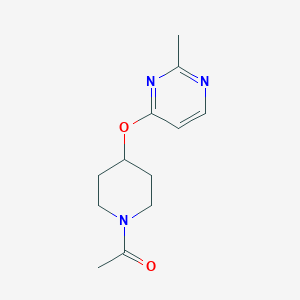
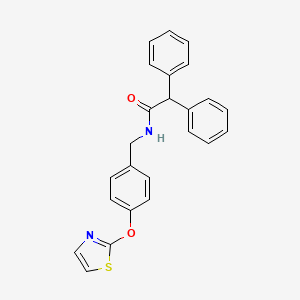
![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
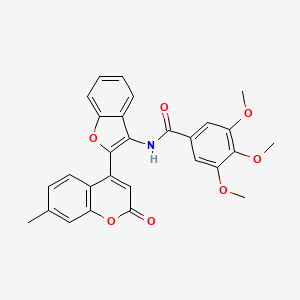
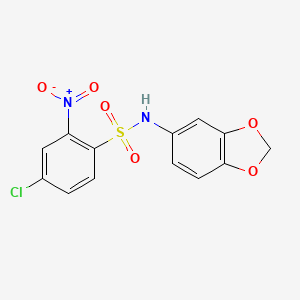
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)
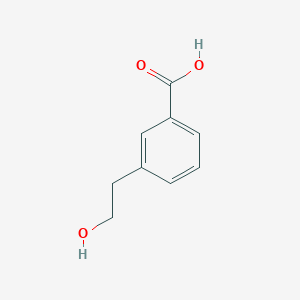
![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)
